molecular formula C21H29NOSi B8265530 4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE

4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE

Cat. No.: B8265530
M. Wt: 339.5 g/mol
InChI Key: FUFNNVIGYNVCBG-UHFFFAOYSA-N
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Description

4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE is a compound that features a piperidine ring substituted with a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE typically involves the reaction of piperidine with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE is used in various scientific research applications:

Mechanism of Action

The mechanism by which 4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE exerts its effects is primarily through its role as a protecting group. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((TERT-BUTYLDIPHENYLSILYL)OXY)PIPERIDINE is unique due to its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis. Its bulkiness also provides additional steric protection compared to other silyl protecting groups .

Properties

IUPAC Name

tert-butyl-diphenyl-piperidin-4-yloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NOSi/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-18-14-16-22-17-15-18/h4-13,18,22H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNNVIGYNVCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 4-(tert-butyl-diphenyl-silanyloxy)-piperidine-1-carboxylic acid tert-butyl ester (54 mg, 0.124 mmol) was added 4M HCl/dioxane (2 mL) and CH2Cl2 (5 mL). The reaction mixture was stirred at RT for 2 h. 4M HCl/dioxane (3 mL) added and reaction stirred for a further 1 hr. The reaction mixture was concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to obtain 4-(tert-butyl-diphenyl silanyloxy)-piperidine as a cream foam (370 mg, 79%).
Name
4-(tert-butyl-diphenyl-silanyloxy)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask was placed a solution of piperidin-4-ol (4 g, 39.55 mmol, 1.00 equiv) in tetrahydrofuran (100 mL), TEA (12 g, 118.59 mmol, 3.00 equiv) and tert-butyl(chloro)diphenylsilane (16 g, 58.21 mmol, 1.47 equiv). The resulting solution was stirred for 16 h at room temperature. The solids were filtered out. The filtrate was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:2). Purification afforded 1.1 g (8%) of 4-[(tert-butyldiphenylsilyl)oxy]piperidine as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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